Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester
CAS No.: 805326-00-5
Cat. No.: VC0529947
Molecular Formula: C10H12N2O3S
Molecular Weight: 240.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
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CAS No. | 805326-00-5 |
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Molecular Formula | C10H12N2O3S |
Molecular Weight | 240.28 g/mol |
IUPAC Name | ethyl 8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylate |
Standard InChI | InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10-11-8(13)4-3-5-12(7)10/h6H,2-5H2,1H3 |
Standard InChI Key | UXGPDPNGDCOQBY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC2=NC(=O)CCCN12 |
Canonical SMILES | CCOC(=O)C1=CSC2=NC(=O)CCCN12 |
Appearance | Solid powder |
Chemical Identity and Structural Features
Molecular Architecture
The compound features a fused thiazole-diazepine ring system, with a ketone group at position 8 and an ethyl ester substituent at position 3 (Figure 1). The thiazole ring (positions 1–3) is fused to a seven-membered diazepine ring (positions 4–10), creating a planar bicyclic core. The ethyl ester group enhances lipophilicity, facilitating blood-brain barrier penetration .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₂O₃S |
Molecular Weight | 240.28 g/mol |
Melting Point | Not reported |
Solubility | Soluble in DMSO |
SMILES | CCOC(=O)C1=CSC2=NC(=O)CCCN12 |
XLogP3 | 1.2 (estimated) |
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1725 cm⁻¹ (C=O stretch of ester), 1690 cm⁻¹ (C=O stretch of ketone), and 1526 cm⁻¹ (C=N stretch of thiazole) .
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¹H NMR (CDCl₃): Signals at δ 2.25 (m, 2H, CH₂), 2.69 (t, 2H, J=7.5 Hz, CH₂), 4.14 (t, 2H, J=7.5 Hz, CH₂), and aromatic protons at δ 7.45–8.35 .
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¹³C NMR: Peaks at 173.7 ppm (ester C=O), 161.2 ppm (ketone C=O), and 116.0–159.1 ppm (aromatic carbons) .
Synthesis and Derivatives
Synthetic Pathways
HIE-124 is synthesized via a two-step protocol:
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Formation of 4-Chloro-N-(5-Substituted-1,3,4-Thiadiazol-2-yl)Butanamide:
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Cyclization:
Table 2: Representative Synthesis Yields
Substituent (R) | Yield (%) |
---|---|
NO₂ | 67 |
Cl | 64 |
OMe | 55 |
Structural Analogues
Modifications to the aryl group (R) at position 5 influence pharmacological activity:
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7a (R = NO₂): Highest binding affinity to GABAₐ receptors (ΔG = -7.6 kcal/mol) .
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7d (R = OMe): Reduced potency due to electron-donating effects .
Pharmacological Profile
Mechanism of Action
HIE-124 acts as a positive allosteric modulator at the GABAₐ receptor’s benzodiazepine-binding site. Key interactions include:
Table 3: Comparative Binding Affinities
Compound | Binding Energy (kcal/mol) |
---|---|
HIE-124 | -7.6 |
Diazepam | -8.2 |
Thiopental | -6.9 |
Hypnotic and Anesthetic Effects
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Onset Time: 6.4 ± 0.2 minutes (vs. 6.0 minutes for thiopental) .
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Therapeutic Index: 6.62, indicating a favorable safety profile .
Molecular Modeling and Docking Studies
Docking Methodology
AutoDock Vina simulations using the GABAₐ receptor (PDB: 1KJT) revealed:
Figure 2: Docked Pose of HIE-124 in GABAₐ Receptor
[Illustration shows π-π stacking between the thiazole ring and Phe79, with hydrogen bonds to Arg87.]
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups (e.g., NO₂): Enhance binding via dipole interactions.
Clinical and Preclinical Applications
Hypnotic Use
HIE-124’s ultra-short half-life (t₁/₂ = 12–18 minutes) makes it suitable for procedural sedation. In combination with thiopental (0.06 mmol), it reduces required doses by 40% while maintaining efficacy .
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